

# The Scientific Journey of Centchroman (Ormeloxifene): A Technical Guide

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#### Introduction

**Centchroman**, also known by its chemical name Ormeloxifene, stands as a significant achievement in the field of reproductive health and beyond. Developed at the Central Drug Research Institute (CDRI) in Lucknow, India, it is a non-steroidal, selective estrogen receptor modulator (SERM) with a unique pharmacological profile.[1][2] Initially synthesized in 1967, it was approved for marketing in India in 1991 and has since been a cornerstone of the country's national family planning program.[3][4] This technical guide provides an in-depth exploration of the history, development, mechanism of action, and clinical applications of **Centchroman**, tailored for researchers, scientists, and drug development professionals.

# **Historical Development and Synthesis**

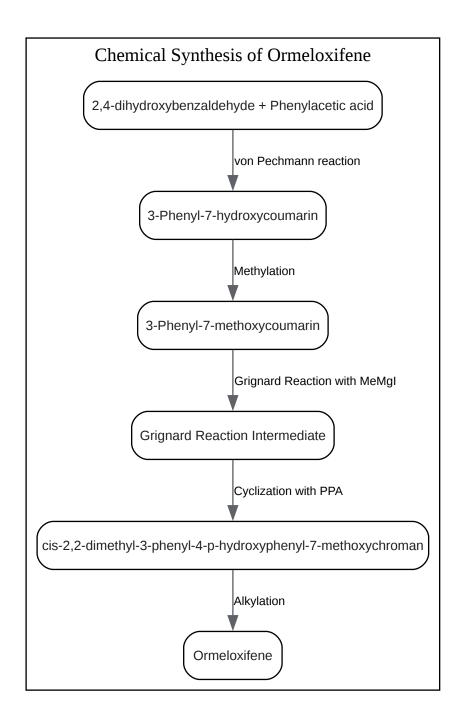
The journey of **Centchroman** began at the CDRI with the goal of developing a non-steroidal oral contraceptive. After years of pre-clinical and clinical studies, it was introduced in the Indian market in the early 1990s under trade names like Saheli and Choice-7.[4][5] In 2016, it was incorporated into India's national family planning program under the name "Chhaya".[4][5]

## **Chemical Synthesis**

The synthesis of Ormeloxifene is a multi-step process. One of the primary methods involves a Grignard reaction of cis-3-phenyl-4-p-acetoxyphenyl-7-methoxy-3,4-dihydrocoumarin with methylmagnesium iodide in tetrahydrofuran (THF). This reaction yields erythro-2-methyl-3-phenyl-4-(p-hydroxyphenyl)-4-(2-hydroxy-4-methoxyphenyl)-butan-2-ol. Subsequent cyclization



of this intermediate with polyphosphoric acid (PPA) at 75–80°C produces cis-2,2-dimethyl-3-phenyl-4-p-hydroxyphenyl-7-methoxychroman.[2] An improved process involves the hydroarylation of phenol with 2,2-dimethyl-3-phenyl chromene in the presence of a Lewis acid to exclusively yield the trans-isomer, which is a precursor to Ormeloxifene.[6]



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Caption: A simplified workflow for the chemical synthesis of Ormeloxifene.



# **Pharmacological Profile**

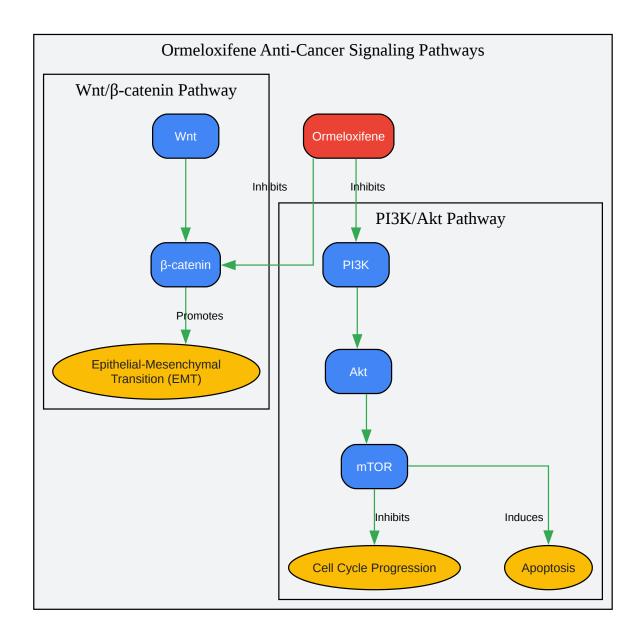
Ormeloxifene's unique therapeutic effects stem from its classification as a Selective Estrogen Receptor Modulator (SERM).[1][5] This means it exhibits tissue-specific estrogenic and antiestrogenic activities.[1][7]

#### **Mechanism of Action**

The primary mechanism of action of Ormeloxifene involves its interaction with estrogen receptors (ERs).[1][7] It exerts an anti-estrogenic effect on the uterus and breasts, while displaying estrogenic effects on bone.[1][8][9]

- Contraceptive Action: As a contraceptive, Ormeloxifene prevents the implantation of a
  fertilized egg in the endometrium.[1][3] It achieves this by creating an asynchrony between
  ovulation and the development of the uterine lining.[5] It also alters the cervical mucus,
  making it less permeable to sperm.[1] Unlike hormonal contraceptives, it does not suppress
  ovulation or significantly disrupt the hypothalamic-pituitary-ovarian axis.[1][10]
- Anti-Cancer Activity: Ormeloxifene has demonstrated anti-cancer potential, particularly in breast, head and neck, and cervical cancers.[2][11] Its anti-cancer effects are mediated through the modulation of several signaling pathways, including:
  - PI3K/Akt/mTOR Pathway: It inhibits the phosphorylation of AKT, leading to the suppression of the AKT/mTOR signaling pathway. This results in the stalling of the cell cycle and induction of apoptosis.[2][12]
  - Wnt/β-catenin Pathway: Ormeloxifene has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[11] It can bind to β-catenin, repressing its nuclear localization and inhibiting the epithelial-mesenchymal transition (EMT).[11][13]





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Caption: Ormeloxifene's inhibition of PI3K/Akt and Wnt/β-catenin pathways in cancer cells.

### **Pharmacokinetics**

Ormeloxifene is well-absorbed from the gastrointestinal tract, with peak serum concentrations observed approximately 4 hours after oral administration.[10][14] It has a long terminal half-life of about 170 hours, which allows for a convenient once-a-week dosing schedule for



contraception.[10][14] The drug is primarily metabolized in the liver and excreted through feces. [1]

Parameter	Value	Reference
Time to Peak Serum Concentration (Tmax)	~4 hours	[10][14]
Terminal Half-life (t1/2)	~170 hours	[10][14]
Maximum Serum Concentration (Cmax) for 30 mg dose	30.45 to 78.41 ng/ml	[15]
Maximum Serum Concentration (Cmax) for 60 mg dose	117 to 129 ng/ml	[15]
Area Under the Curve (AUC0– ∞) for 60 mg dose	5199 ± 1388 ng h/ml	[15]

# **Clinical Applications and Efficacy**

**Centchroman**'s primary and most well-known application is as a non-hormonal oral contraceptive.[1][5] However, its therapeutic utility extends to other gynecological conditions.

# Contraception

The standard contraceptive regimen for Ormeloxifene is 30 mg taken twice a week for the first 12 weeks, followed by a maintenance dose of 30 mg once a week.[7][14] Clinical studies have reported its effectiveness to be between 93% and 100%.[8]

Study Type	Number of Participants	Duration	Efficacy/Failur e Rate	Reference
Retrospective Study	146 women	1 year	Pearl Index: 2.05/HWY	[4]
Scoping Review	8 studies	Varied	Effectiveness: 93% to 100%	[8]



# **Dysfunctional Uterine Bleeding (DUB)**

Ormeloxifene is also effective in the management of dysfunctional uterine bleeding.[7][10] The typical dosage for DUB is 60 mg twice a week for the first 12 weeks, followed by 60 mg once a week for the next 12 weeks.[14][16] Clinical trials have demonstrated a significant reduction in menstrual blood loss, an increase in hemoglobin levels, and a decrease in endometrial thickness.[16][17][18]

Outcome Measure	Before Treatment	After 6 Months of Treatment	P-value	Reference
Median PBAC Score	265	27	<0.001	[16]
Mean Hemoglobin (g/dl)	9.15	10.36	<0.001	[16]
Mean Endometrial Thickness (mm)	11.81	7.63	<0.001	[16]

# **Other Potential Applications**

Research suggests that Ormeloxifene may also be beneficial in the management of mastalgia (breast pain) and fibroadenoma.[19] Furthermore, due to its estrogenic effect on bone, it has potential for the management of osteoporosis.[7][8] Its anti-cancer properties are also an active area of investigation.[2]

# **Experimental Protocols**

The development and characterization of Ormeloxifene have involved a range of experimental protocols, from chemical synthesis to biological evaluation.

# **Synthesis and Characterization**

The synthesis of Ormeloxifene and its analogs involves standard organic chemistry techniques. [20] Characterization of the synthesized compounds is typically performed using methods such



as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry to confirm the chemical structure and purity.[13]

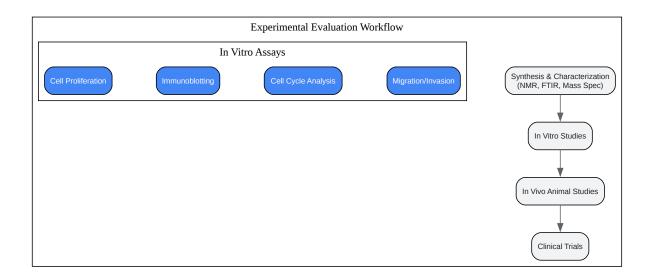
# **In Vitro Assays**

- Cell Proliferation Assays: To evaluate the anti-proliferative effects of Ormeloxifene on cancer cells, assays such as the MTT assay or colony formation assays are commonly used.[11]
- Immunoblotting: This technique is used to determine the effect of Ormeloxifene on the expression levels of key proteins in signaling pathways, such as Akt, pAkt, PI3K, and βcatenin.[12]
- Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with Ormeloxifene to determine its effect on cell cycle progression.[12]
- Migration and Invasion Assays: Transwell migration and invasion assays are used to assess
  the ability of Ormeloxifene to inhibit the metastatic potential of cancer cells.[11]

#### In Vivo Animal Studies

Animal models, such as rats and mice, are crucial for studying the in vivo efficacy and safety of Ormeloxifene.[21] For anti-cancer studies, orthotopic xenograft mouse models are often used, where human cancer cells are implanted into the corresponding organ of immunodeficient mice.[13] Tumor growth and metastasis are then monitored following treatment with Ormeloxifene.





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